N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H17N3O3 and its molecular weight is 371.396. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide, belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been reported to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines, in general, are known to interact with their targets to exert their effects . For instance, as CDK inhibitors, they may interfere with the cell cycle, leading to the inhibition of cell proliferation . As calcium channel blockers, they may affect the movement of calcium ions within cells, influencing various cellular processes .
Biochemical Pathways
Given its potential roles as a cdk inhibitor and calcium channel blocker, it can be inferred that it may impact cell cycle regulation and calcium-dependent signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as a CDK inhibitor, it could result in cell cycle arrest and potentially induce apoptosis in cancer cells . If it functions as a calcium channel blocker, it could alter calcium-dependent cellular processes .
Properties
IUPAC Name |
N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-14-3-2-10-25-12-18(24-21(14)25)15-4-7-17(8-5-15)23-22(26)16-6-9-19-20(11-16)28-13-27-19/h2-12H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPGDFYMXQYNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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